molecular formula C19H23N3O6S B2577972 N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-4-nitrobenzenesulfonamide CAS No. 941977-69-1

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-4-nitrobenzenesulfonamide

Cat. No.: B2577972
CAS No.: 941977-69-1
M. Wt: 421.47
InChI Key: WCELIDCMEQUITP-UHFFFAOYSA-N
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Description

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-4-nitrobenzenesulfonamide is a complex organic compound that features a combination of aromatic rings, a morpholine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-4-nitrobenzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. For instance, the synthesis might involve the reaction of 3-methoxyphenylamine with 2-chloroethylmorpholine in the presence of a base to form the intermediate, which is then reacted with 4-nitrobenzenesulfonyl chloride to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the nitro group would produce an amine derivative .

Scientific Research Applications

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-4-nitrobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it might inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and morpholine-containing molecules. Examples are:

  • N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-4-nitrobenzenesulfonamide
  • N-(2-(3-methoxyphenyl)-2-piperidinoethyl)-4-nitrobenzenesulfonamide

Uniqueness

What sets N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-4-nitrobenzenesulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-4-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6S/c1-27-17-4-2-3-15(13-17)19(21-9-11-28-12-10-21)14-20-29(25,26)18-7-5-16(6-8-18)22(23)24/h2-8,13,19-20H,9-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCELIDCMEQUITP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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